1-[(4-chlorophenyl)methyl]-N,N-diethylpiperidine-3-carboxamide
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Overview
Description
1-[(4-chlorophenyl)methyl]-N,N-diethylpiperidine-3-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a 4-chlorophenylmethyl group and a diethylcarboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-chlorophenyl)methyl]-N,N-diethylpiperidine-3-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the reaction of phenylhydrazine with 1,4-cyclohexanedione monoethyleneacetal at ambient temperature, followed by heating at 190°C for 4.5 hours.
Introduction of the 4-Chlorophenylmethyl Group: The 4-chlorophenylmethyl group can be introduced through a condensation reaction with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Formation of the Diethylcarboxamide Group: The diethylcarboxamide group can be formed by reacting the intermediate product with diethylamine under reflux conditions.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(4-chlorophenyl)methyl]-N,N-diethylpiperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
1-[(4-chlorophenyl)methyl]-N,N-diethylpiperidine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Medicine: Investigated for its potential use in the development of new therapeutic agents for various diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)methyl]-N,N-diethylpiperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may act as an antagonist at histamine receptors, thereby reducing allergic reactions .
Comparison with Similar Compounds
Similar Compounds
1-[(4-chlorophenyl)methyl]piperazine: Shares the 4-chlorophenylmethyl group but differs in the piperazine ring structure.
1-[(4-chlorophenyl)selanyl]-1-methyl-1H-indole: Contains a similar 4-chlorophenyl group but has an indole ring instead of a piperidine ring.
1-[(4-chlorobenzyl)-4-piperidinyl]methanol: Similar structure with a hydroxyl group instead of the carboxamide group.
Uniqueness
1-[(4-chlorophenyl)methyl]-N,N-diethylpiperidine-3-carboxamide is unique due to its specific combination of the 4-chlorophenylmethyl group and the diethylcarboxamide group on the piperidine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N,N-diethylpiperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O/c1-3-20(4-2)17(21)15-6-5-11-19(13-15)12-14-7-9-16(18)10-8-14/h7-10,15H,3-6,11-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIBLKMIJVSJMCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CCCN(C1)CC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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